6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
Overview
Description
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid is an organic compound with the molecular formula C10H15NO4. It is a white solid that is widely used in pharmaceutical research due to its anti-inflammatory and analgesic properties . This compound is also known for its role in the development of new drugs and its potential as a transdermal penetration enhancer .
Mechanism of Action
Target of Action
It’s known that this compound is a heterocyclic building block , which suggests it may interact with various biological targets depending on the specific context.
Mode of Action
It’s known that this compound can react with primary amines and free thiols , suggesting it may form covalent bonds with proteins or other biomolecules containing these functional groups.
Biochemical Pathways
Given its reactivity with amines and thiols , it’s plausible that this compound could influence a variety of biochemical pathways involving proteins or other biomolecules with these functional groups.
Result of Action
Given its reactivity with amines and thiols , it’s plausible that this compound could induce modifications in proteins or other biomolecules, potentially altering their function.
Action Environment
It’s known that this compound is generally considered safe under normal use conditions . It should be stored in a dry, cool place, away from sunlight or high-temperature environments .
Biochemical Analysis
Biochemical Properties
It is known to play a crucial role in the development of new drugs, indicating that it likely interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
Given its use in pharmaceutical research, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid can be synthesized through chemical synthesis involving multi-step reactions. These reactions typically require organic synthesis laboratory conditions and techniques . The specific preparation methods may vary, but they generally involve the use of various reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Comparison with Similar Compounds
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid is structurally related to several other compounds, including:
6-[C12-18-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid:
6-[(C10-C13)-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid:
The uniqueness of this compound lies in its specific molecular structure, which imparts unique properties such as its ability to act as a transdermal penetration enhancer and its anti-inflammatory and analgesic effects .
Properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUNXSUQDDCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307548 | |
Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-54-1 | |
Record name | N-(5-Carboxy-n-pentyl)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4887-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 192705 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC192705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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